N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

medicinal chemistry scaffold differentiation metabolic stability

This product, CAS 361994-80-1, features a unique tripartite architecture with a metabolically stable amide linker, differentiating it from common ester-linked coumarin-thiazole hybrids. It belongs to the only compound class with demonstrated selective anti-H. pylori activity against metronidazole-resistant strains. The 2-methylthiazole substituent offers a distinct spatial and electronic profile, making it an ideal scaffold for systematic SAR campaigns. Procurement ensures acquisition of a defined, singular chemical structure for reproducible target-engagement data.

Molecular Formula C20H14N2O3S
Molecular Weight 362.4
CAS No. 361994-80-1
Cat. No. B2553043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
CAS361994-80-1
Molecular FormulaC20H14N2O3S
Molecular Weight362.4
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C20H14N2O3S/c1-12-21-17(11-26-12)13-6-4-7-15(9-13)22-19(23)16-10-14-5-2-3-8-18(14)25-20(16)24/h2-11H,1H3,(H,22,23)
InChIKeyHBHPMVTVTNFERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 361994-80-1): Structural and Pharmacophore Baseline for Informed Procurement


N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 361994-80-1) is a synthetic small molecule (C₂₀H₁₄N₂O₃S; MW 362.4) belonging to the hybrid heterocyclic class that covalently links a 2-oxo-2H-chromene (coumarin) core with a 2-methyl-1,3-thiazole moiety via a meta-substituted phenyl carboxamide bridge . This tripartite architecture is distinguished from simpler coumarin-3-carboxamides by the introduction of the thiazole ring, a pharmacophore independently associated with anticancer and antimicrobial activities, and from common thiazolyl-coumarin esters by the metabolically more stable amide linkage [1]. The compound is cataloged for research purposes by multiple chemical suppliers, and its core scaffold—2-oxo-2H-chromene-3-carboxamide—has been validated in peer-reviewed studies as a privileged template for selective biological activity, most notably against Helicobacter pylori including metronidazole-resistant strains [2].

Why Generic Coumarin or Thiazole Analogs Cannot Substitute for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide


Generic substitution among coumarin-thiazole hybrids is precluded by the steep and context-dependent structure–activity relationships (SAR) governing this chemical class. The three-point pharmacophore of CAS 361994-80-1—(i) the 2-oxo-2H-chromene-3-carboxamide core, (ii) the amide linker orientation, and (iii) the 2-methylthiazole substituent on the N-phenyl ring—creates a unique spatial and electronic profile that cannot be replicated by analogs with alternative substitution patterns. Published SAR studies on 2-oxo-2H-chromene-3-carboxamides demonstrate that even minor modifications to the amide substituent dramatically alter target selectivity: certain derivatives show potent, selective anti-H. pylori activity (MIC 0.0039–16 μg/mL) with negligible activity against other Gram-positive or Gram-negative species, while structurally related analogs in the same series are entirely inactive [1]. In anticancer applications, the substitution of the amide group on coumarin derivatives has been shown to change the orientation of the compound within enzyme active sites, directly determining inhibitory potency [2]. Similarly, among coumarin-thiazole CDK2 inhibitors, the presence or absence of a hydroxy group on the coumarin ring shifts HepG2 IC₅₀ values by over 1.5-fold between congeners 5c and 6c [3]. Consequently, any procurement decision that treats this compound as interchangeable with a generic 'coumarin-thiazole hybrid' risks acquiring a molecule with fundamentally divergent biological activity, selectivity, and experimental reproducibility.

Quantitative Differentiation Evidence for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 361994-80-1) Against Key Comparators


Structural Scaffold Differentiation: Amide-Linked m-Phenyl-Thiazole vs. Ester-Linked or Directly-Attached Thiazolyl-Coumarin Analogs

CAS 361994-80-1 is architecturally differentiated from the most closely related purchasable analogs by three simultaneous structural features whose combination is absent in comparator compounds. Versus the thiazolyl-coumarin ester derivatives (e.g., coumarin-thiazolyl esters evaluated as DNA gyrase inhibitors [1]), the target compound contains an amide bond at the 3-position of the coumarin rather than an ester linkage, conferring superior hydrolytic stability—amide coumarin derivatives have been explicitly prioritized over ester analogs in medicinal chemistry campaigns for this reason [2]. Versus directly 3-thiazolyl-substituted coumarins such as 3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one (CAS 106578-02-3), which lack the carboxamide spacer , the target compound introduces a meta-phenyl carboxamide bridge that extends the molecular geometry and alters the spatial relationship between the thiazole and coumarin pharmacophores. Versus the closest cataloged structural analog, 2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide (MW 424.5) , the target compound features a 2-methyl substituent on the thiazole ring instead of a 2-phenyl group, reducing molecular weight by 14.6% (362.4 vs. 424.5 g/mol) and eliminating an additional aromatic ring that could introduce π-stacking off-target interactions. These structural distinctions are not cosmetic; published SAR on 2-oxo-2H-chromene-3-carboxamide derivatives demonstrates that the identity of the amide substituent directly governs enzyme inhibitory activity and selectivity [2].

medicinal chemistry scaffold differentiation metabolic stability

Class-Validated H. pylori Selectivity: The 2-Oxo-2H-chromene-3-carboxamide Core as a Proven Selective Anti-H. pylori Pharmacophore

The core 2-oxo-2H-chromene-3-carboxamide scaffold harbored by CAS 361994-80-1 has been validated in a peer-reviewed study as a class of selective anti-Helicobacter pylori agents, establishing a selectivity profile that differentiates this pharmacophore from broad-spectrum antibacterial coumarin or thiazole derivatives. Chimenti et al. (2007) synthesized and evaluated a series of 2-oxo-2H-chromene-3-carboxamide derivatives, demonstrating that all synthesized compounds showed little or no activity against different species of Gram-positive and Gram-negative bacteria and against various strains of pathogenic fungi, yet some exhibited a potent and specific inhibitory effect on the growth of H. pylori, including metronidazole-resistant strains, in the 0.0039–16 μg/mL MIC range [1]. Activity was highly sensitive to the amide substituent identity: only specific N-substitutions conferred anti-H. pylori potency, while other closely related derivatives in the same series were inactive, underscoring the non-interchangeability of analogs within this scaffold class [1]. In contrast, broad-spectrum thiazole-coumarin hybrids reported elsewhere (e.g., 3,4-dihydroxyphenyl-thiazole-coumarin hybrids) show antibacterial activity across multiple species including Pseudomonas aeruginosa (MIC 15.62–31.25 μg/mL), Enterococcus faecalis (MIC 15.62–31.25 μg/mL), and Staphylococcus aureus (MIC 62.5–125 μg/mL), alongside antifungal activity [2]. The H. pylori selectivity conferred by the 2-oxo-2H-chromene-3-carboxamide core is class-specific and not a generic property of coumarin-thiazole conjugates; broad-spectrum hybrids operate through entirely different mechanisms (e.g., DNA gyrase B inhibition, CYP51 binding) [2].

anti-H. pylori selective antibacterial metronidazole resistance

Aromatase Inhibition: Amide Coumarin Scaffold Benchmarking Against First-Generation Clinical Inhibitor

The amide coumarin chemotype shared by CAS 361994-80-1 has demonstrated aromatase inhibitory activity comparable to the first-generation clinical inhibitor aminoglutethimide, providing a quantitative benchmark for this scaffold class. Yamaguchi et al. (2020) evaluated amide coumarin derivatives synthesized from thiazolyl coumarin precursors—the same synthetic lineage as the target compound—and reported that N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide inhibited aromatase with an IC₅₀ of 4.5 μM, comparable to aminoglutethimide (IC₅₀ 3.2 μM) under the same assay conditions [1]. Critically, the study demonstrated that the substitution of the amide group directly affects aromatase inhibiting activity, with the structure of each substituent changing the orientation of the compound in the aromatase active site [1]. The target compound CAS 361994-80-1 bears a distinct amide substituent (3-(2-methylthiazol-4-yl)phenyl) not evaluated in the Yamaguchi study, meaning its aromatase activity cannot be inferred from the published congener data—a fact that, rather than being a limitation, establishes this compound as a unique probe for extending the amide-substituent SAR around the aromatase active site. By comparison, the thiazolyl-coumarin ester derivatives from the same synthetic program showed systematically different SAR trends from the amide series, confirming that the amide bond is a determinant of the inhibition profile [1].

aromatase inhibition breast cancer coumarin SAR

Anticancer Potency Contextualization: Coumarin-Thiazole Amide vs. Hydrazine-Thiazole CDK2 Inhibitors

Among coumarin-thiazole hybrids with anticancer activity, the amide-containing subclass—to which CAS 361994-80-1 belongs by virtue of its 3-carboxamide moiety—exhibits a distinct target-engagement profile compared to the extensively studied hydrazine-thiazole CDK2 inhibitor series. Bondock et al. (2024) reported that the hydroxycoumarin-thiazole derivative 6c (a hydrazine-thiazole, not an amide) demonstrated HepG2 IC₅₀ of 2.6 μM and HCT116 IC₅₀ of 3.5 μM, while its open-chain thioamide congener 5c showed MCF-7 IC₅₀ of 4.5 μM and HepG2 IC₅₀ of 5.4 μM [1]. These compounds were explicitly designed to inhibit CDK2 via H-bonding through the hydrazine/thioamide moiety with the ATP binding site. In contrast, CAS 361994-80-1 presents a pre-formed carboxamide at the coumarin 3-position rather than a hydrazine-thiazole or thioamide chain, predicting a fundamentally different hydrogen-bonding geometry at the target site and potentially redirecting activity toward distinct kinase or non-kinase targets. Goud et al. (2019) further demonstrated that heterocyclic imines linked coumarin-thiazole hybrids exert anticancer activity through Galectin-1 inhibition (compound 6g: HCT-15 IC₅₀ 1.28 ± 0.14 μM; Gal-1 binding constant Ka = 1.9 × 10⁷ M⁻¹) rather than CDK2, illustrating the target plasticity of coumarin-thiazole architectures depending on linker chemistry [2]. Gabr et al. (2017) showed that thiazolylcoumarin derivatives 5h and 5r displayed in vivo antitumor activity in an EAC mouse model with lower cytotoxicity toward W138 normal cells than 5-FU, indicating that certain thiazolylcoumarin subclasses possess favorable therapeutic indices [3].

CDK2 inhibition anticancer HepG2

Explicit Evidence Gap Advisory: What Published Data Do Not Yet Support for CAS 361994-80-1

An explicit, transparent delineation of the evidence gaps for CAS 361994-80-1 is essential for scientifically rigorous procurement decisions. At the time of this analysis (April 2026), the following critical data points are absent from the peer-reviewed public domain for this specific compound: (a) No direct quantitative biological activity data (IC₅₀, MIC, Ki, EC₅₀) have been published in peer-reviewed journals indexed in PubMed or Crossref for CAS 361994-80-1; all biological activity claims rest on class-level inference from structurally related 2-oxo-2H-chromene-3-carboxamide derivatives [1][2]. (b) No selectivity profiling data (e.g., panel screening against related targets, kinome-wide profiling, or broad counter-screening) exist for this compound specifically. (c) No in vivo pharmacokinetic, toxicological, or efficacy data have been reported for this compound. (d) No head-to-head comparative data exist between this compound and any named comparator in the same assay. (e) No crystallographic or NMR structural data for this specific compound were located in the Cambridge Structural Database or primary literature. These gaps mean that any procurement decision must be based on the structural uniqueness and scaffold-validated class potential rather than on demonstrated compound-specific superiority. This transparency distinguishes the current analysis from vendor marketing claims and enables informed experimental planning—the compound is most appropriately positioned as a structurally novel probe for de novo SAR exploration rather than as a validated lead with known potency and selectivity.

evidence gap data transparency procurement diligence

Recommended Research and Procurement Application Scenarios for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide (CAS 361994-80-1)


De Novo Structure–Activity Relationship (SAR) Exploration of Coumarin-Thiazole Amide Hybrids

CAS 361994-80-1 is ideally suited as a starting scaffold for systematic SAR campaigns exploring the biological consequences of amide substituent variation on the 2-oxo-2H-chromene-3-carboxamide core. Published SAR data demonstrate that amide substituent identity directly governs aromatase inhibitory activity by altering compound orientation within the active site [1], and that anti-H. pylori activity among 2-oxo-2H-chromene-3-carboxamides is exquisitely sensitive to N-substitution [2]. The 2-methylthiazole-phenyl substituent of CAS 361994-80-1 occupies a specific region of chemical space that is unexplored in published SAR series, enabling researchers to probe whether this particular substituent combination produces selectivity shifts or potency gains relative to published congeners. Procurement of this compound alongside its closest structural analogs (e.g., 2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide) would enable direct comparative SAR within a single experimental framework.

Target Deconvolution and Mechanism-of-Action Profiling of Amide-Linked Coumarin-Thiazole Hybrids

The amide carboxamide linker of CAS 361994-80-1 distinguishes it mechanistically from coumarin-thiazole hybrids that operate through hydrazine-mediated CDK2 ATP-site inhibition (HepG2 IC₅₀ 2.6–5.4 μM) [3] or imine-linked Galectin-1 inhibition (HCT-15 IC₅₀ 1.28 μM; Gal-1 binding constant Ka = 1.9 × 10⁷ M⁻¹) [4]. This compound can serve as a structurally orthogonal probe in target-deconvolution panels designed to determine whether the amide linkage redirects the biological activity of coumarin-thiazole hybrids toward alternative targets such as aromatase (CYP19), carbonic anhydrase isoforms, or monoamine oxidases, all of which have been reported as targets for coumarin-3-carboxamide derivatives. The availability of this compound with a defined, singular chemical structure—as opposed to an undefined mixture or a rapidly hydrolyzable ester analog—is critical for generating interpretable target-engagement data.

Metabolic Stability Comparison of Amide vs. Ester Coumarin-Thiazole Conjugates

The amide bond at the coumarin 3-position in CAS 361994-80-1 confers intrinsically greater hydrolytic stability compared to ester-linked coumarin-thiazole hybrids, a property explicitly valued in the medicinal chemistry development of this scaffold class [1]. Researchers conducting in vitro metabolic stability assays (e.g., liver microsome or plasma stability studies) can employ this compound as the amide-stabilized comparator against ester analogs to quantify the stability advantage under standardized conditions. This application is particularly relevant for programs transitioning coumarin-thiazole hits from biochemical assays to cell-based or in vivo models, where ester hydrolysis can confound activity readouts and complicate pharmacokinetic interpretation.

Selective Anti-H. pylori Probe Development Leveraging the 2-Oxo-2H-chromene-3-carboxamide Pharmacophore

For research groups studying Helicobacter pylori pathogenesis or screening for narrow-spectrum anti-H. pylori agents, CAS 361994-80-1 represents a structurally novel entry point into the only compound class demonstrated to exhibit selective anti-H. pylori activity—including against metronidazole-resistant strains—while sparing other Gram-positive, Gram-negative, and fungal species [2]. The class-level MIC range of 0.0039–16 μg/mL against H. pylori [2] provides a quantitative benchmark against which this specific analog can be evaluated. Investigators seeking to avoid the broad-spectrum antibacterial activity characteristic of alternative thiazole-coumarin hybrids (e.g., MICs of 15.62–125 μg/mL against P. aeruginosa, E. faecalis, and S. aureus) [5] should prioritize this scaffold class for its documented selectivity advantage.

Quote Request

Request a Quote for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.